molecular formula C10H15ClFN B593981 (S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride CAS No. 1213352-15-8

(S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride

Cat. No.: B593981
CAS No.: 1213352-15-8
M. Wt: 203.685
InChI Key: GFLUEYAXNOWLIN-PPHPATTJSA-N
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Description

(S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride is a chiral amine compound that features a fluorophenyl group

Scientific Research Applications

(S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine.

    Reaction with Hydrochloric Acid: The amine is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation process.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it back to its amine form.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or organolithium compounds are employed.

Major Products Formed

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted fluorophenyl derivatives.

Mechanism of Action

The mechanism of action of (S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act on:

    Receptors: Binding to and modulating the activity of certain receptors.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Pathways: Affecting signaling pathways that regulate various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride: The enantiomer of the compound with different stereochemistry.

    4-Fluorophenylhydrazine hydrochloride: A related compound with a hydrazine group instead of an amine.

    2-(4-Fluorophenyl)ethylamine: A structurally similar compound with an ethylamine group.

Uniqueness

(S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of the fluorophenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(1S)-1-(4-fluorophenyl)-2-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN.ClH/c1-7(2)10(12)8-3-5-9(11)6-4-8;/h3-7,10H,12H2,1-2H3;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLUEYAXNOWLIN-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C1=CC=C(C=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662541
Record name (1S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1213352-15-8
Record name (1S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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